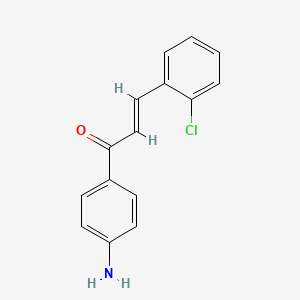

(2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Description

(2E)-1-(4-Aminophenyl)-3-(2-Chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings. Its molecular formula is C₁₅H₁₂ClNO, and molecular weight is 257.72 g/mol (CAS: 952578-22-2) . The 4-aminophenyl group (Ring A) and 2-chlorophenyl group (Ring B) are positioned trans to each other across the enone system. This compound has drawn interest due to its structural similarity to bioactive chalcones, which exhibit antimicrobial, anticancer, and antiparasitic properties .

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H,17H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJROPBGEICIOP-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206322 | |

| Record name | (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952578-22-2 | |

| Record name | (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952578-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.

Types of Reactions:

Oxidation: (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated ketones or alcohols.

Substitution: The amino and chloro groups on the phenyl rings can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products:

Oxidation: Epoxides, quinones, and other oxidized derivatives.

Reduction: Saturated ketones, alcohols, and amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that chalcone derivatives exhibit significant anticancer properties. (2E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with tumor growth. Studies indicate that this compound can effectively target specific cancer cell lines, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Chalcones are recognized for their antimicrobial activity. The presence of the amino and chlorophenyl groups in (2E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one enhances its efficacy against a range of bacterial and fungal pathogens. In vitro studies have reported promising results, suggesting that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Organic Synthesis

Precursor for Heterocyclic Compounds

(2E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one serves as a crucial precursor in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. Its ability to undergo further reactions, such as cyclization and functionalization, allows for the creation of complex molecular architectures .

Synthesis of Alkaloids

The compound is utilized as an intermediate in the total synthesis of biologically active alkaloids like dubamine and graveoline. The synthetic routes involving this chalcone have been optimized to enhance yield and selectivity, making it a valuable building block in organic synthesis .

Material Science

Development of Organic Light Emitting Diodes (OLEDs)

Research into the electronic properties of (2E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one has revealed its potential use in organic electronics, particularly OLEDs. Its ability to emit light upon excitation makes it suitable for application in display technologies . Investigations into its photophysical properties are ongoing to fully understand its capabilities in this field.

Case Study 1: Anticancer Efficacy

In a study published by Fun et al., (2016), (2E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .

Case Study 2: Synthesis Optimization

A research team focused on optimizing the synthesis of this chalcone derivative for use in alkaloid production. They reported a yield improvement from 60% to over 90% by modifying reaction conditions such as temperature and solvent choice .

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s effects can be attributed to its ability to form covalent bonds, inhibit enzyme activity, or modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substitution Patterns and Electronic Effects

Chalcone bioactivity is highly dependent on substituent electronegativity and position. Key comparisons include:

Non-Piperazine Substituted Chalcones

- Cardamonin [(E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one]: Exhibits the highest IC₅₀ (4.35 μM) among non-piperazine chalcones against unidentified enzymatic targets. The absence of electronegative halogens contrasts with the target compound’s 2-chloro group .

- Compound 2j [(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: IC₅₀ = 4.703 μM. Substitutions: Bromine (para, Ring A), fluorine (para, Ring B), and iodine (meta, Ring A). Higher electronegativity at para positions correlates with lower IC₅₀ compared to methoxy-substituted analogs .

- However, chlorine’s lower electronegativity vs. fluorine or bromine could diminish activity .

Piperazine-Substituted Chalcones

Piperazine derivatives (e.g., cluster 12 in ) generally exhibit lower potency than non-piperazine chalcones, suggesting the amino group in the target compound may offer superior interaction profiles.

Antifungal Activity

Chalcones with 4-aminophenyl groups demonstrate notable antifungal effects:

- (2E)-1-(4’-Aminophenyl)-3-(4-Chlorophenyl)-prop-2-en-1-one (Compound 5 in ): MIC = 0.07 µg/mL against Trichophyton rubrum. Substitutions: 4-chloro (para, Ring B) vs. 2-chloro in the target compound. Para-chloro’s higher symmetry may improve binding to fungal enzymes compared to ortho-chloro’s steric constraints .

Antimalarial and Antiparasitic Activity

- (E)-1-(4-Aminophenyl)-3-(4-Methoxyphenyl)prop-2-en-1-one: 50% inhibition against Plasmodium falciparum ferredoxin (PfFd-PfFNR interaction). The amino group facilitates electrostatic interactions with PfFd-PfFNR, a trait shared with the target compound .

- Chalcones with 7-Chloroquinoline Moieties (e.g., compound 4 in ): (2E)-3-(2-Chlorophenyl)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one:

- Structural similarity to the target compound but with an additional quinoline group.

- Demonstrated 73% yield and melting point 180–181°C , highlighting synthetic feasibility of 2-chloro derivatives .

Anticancer Potential

- (E)-1-(4-Aminophenyl)-3-Phenylprop-2-en-1-one (Compound 33 in ): Induces caspase-3 expression in leukemia K562 cells. The target compound’s 2-chloro group may enhance apoptosis via steric or electronic modulation of protein targets .

Data Tables

Table 1: Key Bioactivity Metrics of Selected Chalcones

Table 2: Physicochemical Properties of Chlorinated Chalcones

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique chemical structure, which includes an aromatic amine and a chlorophenyl group, contributing to its potential therapeutic effects.

- Molecular Formula : C₁₅H₁₂ClNO

- Molecular Weight : 257.71 g/mol

- CAS Number : 952578-22-2

- MDL Number : MFCD09559383

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, demonstrating significant efficacy against various cancer cell lines.

Key Findings:

- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest in the subG0 phase, indicating its potential to inhibit cancer cell proliferation .

- Mitochondrial Membrane Depolarization : Treatment with this compound resulted in depolarization of the mitochondrial membrane, a critical step in the initiation of apoptosis .

- Caspase Activation : It was observed that (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one activates caspase-8 and -9, which are key mediators of apoptosis. The relative activity levels of caspases increased significantly with higher concentrations of the compound .

Table 1: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 0.89 |

| HL-60 | 1.42 |

| AGS | 0.60 |

These results indicate that the compound exhibits potent anticancer activity with IC50 values ranging from 0.60 to 9.63 µg/mL across different cell lines .

Antimicrobial Activity

In addition to its anticancer properties, (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one has demonstrated significant antimicrobial activity.

Key Findings:

- The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0039 |

| Candida albicans | 0.0169 |

These findings suggest that (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one could serve as a potential lead compound for developing new antimicrobial agents .

Study on Anticancer Mechanism

A comprehensive study investigated the mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one in cancer cells. The study found that treatment led to:

- Increased Apoptosis : Late apoptotic cells increased from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL concentration.

- Viability Reduction : Cell viability decreased from approximately 91% to about 26% after treatment with the compound at higher concentrations .

Antimicrobial Study

Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. The study concluded that:

- Broad Spectrum Activity : The compound exhibited strong antibacterial properties, particularly against resistant strains of bacteria like MRSA.

These studies underline the potential applications of (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one in both cancer therapy and infectious disease management.

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one?

The compound is synthesized via the Claisen-Schmidt condensation. A typical protocol involves reacting 4-aminoacetophenone with 2-chlorobenzaldehyde in ethanol under basic conditions (e.g., 20% KOH) at room temperature for 4–6 hours. The product is isolated via filtration, washed with water, and recrystallized from ethanol to achieve high purity. Slow evaporation techniques using ethanol yield single crystals suitable for XRD analysis .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is validated through:

- 1H NMR spectroscopy : The coupling constant (J) between the α- and β-vinyl protons typically ranges from 15–16 Hz, consistent with trans geometry .

- X-ray crystallography : Single-crystal XRD reveals dihedral angles between aromatic rings and the enone system, confirming spatial arrangement .

- DFT calculations : Theoretical bond lengths and angles align with experimental XRD data .

Q. Which spectroscopic techniques are critical for structural characterization?

- IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1680 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .

- 1H/13C NMR : Assigns aromatic protons, vinyl protons, and substituent-specific signals (e.g., NH₂ at δ 5–6 ppm) .

- HR-MS : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties and reactivity?

Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO energies : Used to calculate global reactivity descriptors (electrophilicity index, chemical hardness) via Koopmans’ theorem. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity .

- UV-Vis absorption : Time-dependent DFT (TD-DFT) simulations correlate with experimental λmax values by modeling electronic transitions (e.g., π→π* in the enone system) .

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What challenges arise in resolving contradictions between experimental and theoretical data?

- Basis set selection : Larger basis sets (e.g., B3LYP/6-311++G(d,p)) improve accuracy in bond length/angle predictions .

- Solvent effects : Polarizable Continuum Models (PCM) account for solvent polarity discrepancies in UV-Vis or NMR simulations .

- Crystallographic disorder : Refinement protocols (e.g., SHELXL) address partial occupancy or thermal motion artifacts in XRD data .

Q. How can structure-activity relationships (SAR) guide antimicrobial evaluation?

- Substituent effects : Compare activity against analogs with varying substituents (e.g., 2-chloro vs. 2,6-dichloro). The 4-aminophenyl group may enhance membrane penetration via hydrogen bonding .

- MIC assays : Use standardized protocols (CLSI guidelines) against Gram-positive/negative bacteria. For example, MIC values <50 µg/mL indicate potent activity .

- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity .

Q. What crystallographic parameters influence packing efficiency and stability?

- Intermolecular interactions : NH₂ groups form hydrogen bonds with carbonyl oxygens, creating 2D networks. Chlorine atoms contribute to halogen bonding .

- Unit cell parameters : Triclinic systems (e.g., space group P1) with Z′ > 1 may indicate polymorphism .

- Thermal ellipsoids : High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder, requiring low-temperature XRD (e.g., 110 K) for resolution .

Q. How are regioselectivity and stereoselectivity controlled during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.